2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Overview
Description
2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a phenyl ring substituted with a propan-2-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-[(propan-2-yloxy)methyl]phenylmethanol.
Chlorination: The phenylmethanol derivative is then chlorinated using thionyl chloride (SOCl₂) to form 2-chloro-2-[(propan-2-yloxy)methyl]phenylmethane.
Amidation: The chlorinated intermediate is reacted with acetamide in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The phenyl ring and the propan-2-yloxy group can participate in oxidation and reduction reactions, respectively. For example, the phenyl ring can be oxidized to form quinones under strong oxidizing conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of new amides, thiols, or azides depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized derivatives.
Hydrolysis: Formation of acetic acid and the corresponding amine.
Scientific Research Applications
2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Chemistry: Employed in the synthesis of more complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site.
Pathways Involved: The compound can modulate signaling pathways by either activating or inhibiting key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(phenylmethyl)acetamide: Lacks the propan-2-yloxy group, making it less hydrophobic and potentially altering its biological activity.
2-chloro-N-({2-[(methoxy)methyl]phenyl}methyl)acetamide: The methoxy group is less bulky than the propan-2-yloxy group, which can affect the compound’s steric interactions with biological targets.
Uniqueness
2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is unique due to the presence of the propan-2-yloxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature can make it more effective in certain biological applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[[2-(propan-2-yloxymethyl)phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)17-9-12-6-4-3-5-11(12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCSFKMWQISPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.